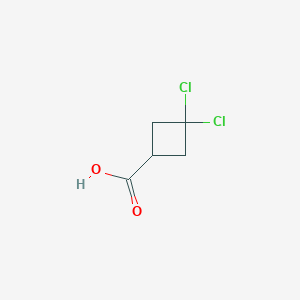

3,3-Dichlorocyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

3,3-dichlorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSPRUCYJNWOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702164 | |

| Record name | 3,3-Dichlorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915185-89-6 | |

| Record name | 3,3-Dichlorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,3-Dichlorocyclobutanecarboxylic acid (DCCBA) is a chemical compound with the molecular formula , known for its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DCCBA, including its antimicrobial properties, biochemical interactions, and relevant case studies.

Basic Information

- Chemical Name : this compound

- Molecular Formula :

- Molecular Weight : 169.01 g/mol

- CAS Number : 915185-89-6

Structure

DCCBA features a cyclobutane ring with two chlorine atoms and a carboxylic acid group, which contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DCCBA against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DCCBA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

| Candida albicans | 16 µg/mL | High |

This table summarizes the MIC values for DCCBA against selected pathogens, indicating its varying effectiveness across different species.

Biochemical Interactions

DCCBA has been studied for its biochemical interactions, particularly in relation to oxidative stress and antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its antioxidant capacity.

Case Study: Antioxidant Activity

In a controlled study, DCCBA was evaluated for its ability to reduce oxidative stress in human cell lines. The results indicated that treatment with DCCBA led to a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.

Safety and Toxicity

While the antimicrobial and antioxidant activities are promising, safety assessments indicate that high concentrations of DCCBA may exhibit cytotoxic effects. In vitro studies revealed that at concentrations above 128 µg/mL, cell viability was significantly reduced.

Scientific Research Applications

Organic Synthesis

3,3-Dichlorocyclobutanecarboxylic acid is primarily utilized in organic synthesis as an intermediate for the production of various chemical compounds. Its chlorinated structure allows for further functionalization, making it a valuable building block in synthetic chemistry.

Case Study: Synthesis of Novel Pharmaceuticals

Recent studies have indicated that derivatives of this compound can be synthesized to develop new pharmaceutical agents. For instance, researchers have explored its application in synthesizing anti-cancer compounds by modifying the cyclobutane ring to enhance biological activity and selectivity against cancer cells .

Agrochemical Development

The compound has shown potential in the development of agrochemicals, particularly as a precursor for herbicides and pesticides. Its unique structural attributes allow it to interact effectively with biological systems.

Data Table: Agrochemical Applications

Material Science

In material science, this compound serves as a precursor for polymer synthesis. Its ability to form cross-linked structures is particularly useful in creating durable materials.

Case Study: Polymer Development

A study demonstrated the use of this compound in synthesizing cross-linked polymers that exhibit enhanced thermal stability and mechanical strength. The incorporation of dichloro groups contributes to the material's resistance to degradation under high temperatures .

Biological Research

The compound's biological properties have been investigated for potential therapeutic applications. Its reactivity with biological molecules makes it a candidate for drug design.

Toxicology Profile

While exploring its applications, it is crucial to note that this compound has been classified with certain hazards:

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorine Substitution: The dichloro derivative exhibits higher acidity than mono-chloro analogs (e.g., Methyl 3-chlorocyclobutanecarboxylate) due to the electron-withdrawing (EW) effect of two Cl atoms. In contrast, 3,3-dimethylcyclobutanecarboxylic acid has reduced acidity due to electron-donating (ED) methyl groups .

- Ring Strain : The cyclobutane ring’s strain enhances reactivity in ring-opening or functionalization reactions compared to adamantane-based analogs (e.g., 3-Chloroadamantane-1-carboxylic acid), which benefit from rigid, stable structures .

Functional Group Diversity

- Ester vs. Acid : Methyl 3-chlorocyclobutanecarboxylate serves as a synthetic precursor, whereas the carboxylic acid derivatives are more reactive in salt formation or coordination chemistry .

- Dicarboxylic Analogs: 3-Chlorocyclobutane-1,1-dicarboxylic acid’s dual COOH groups enable chelation with metals, a property less pronounced in mono-carboxylic analogs .

Preparation Methods

Halogenation and Cyclization Strategies

The 3,3-dichloro substitution pattern on cyclobutanecarboxylic acid is typically introduced via halogenation of cyclobutanone derivatives or by constructing the cyclobutane ring with chlorine atoms already present.

Halogenation of cyclobutanecarboxylic acid precursors : Starting from cyclobutanecarboxylic acid or its derivatives, controlled chlorination at the 3-position can be achieved using chlorine gas or other chlorinating agents under radical or electrophilic conditions. However, this method requires careful control to avoid over-chlorination or ring opening.

Cyclization of dichlorinated precursors : Another approach involves synthesizing a dichlorinated linear precursor that undergoes intramolecular cyclization to form the cyclobutane ring with dichloro substitution at the 3-position.

Nitrile Hydrolysis Route

A practical and scalable method involves the synthesis of 3,3-dichlorocyclobutanecarbonitrile followed by hydrolysis to the corresponding carboxylic acid. This method includes:

- Preparation of 3,3-dichlorocyclobutanecarbonitrile by reaction of appropriate dichlorinated precursors.

- Hydrolysis of the nitrile group under alkaline or acidic conditions to yield this compound.

This approach benefits from the stability of nitriles and the well-established hydrolysis protocols, allowing for good yields and purity.

Detailed Example: Hydrolysis of 3,3-Dichlorocyclobutanecarbonitrile

A representative procedure adapted from related dichlorinated carboxylic acid syntheses involves:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of 3,3-dichlorocyclobutanecarbonitrile | Reaction of dichlorinated precursors (e.g., 1,3-dichloropropane derivatives) with cyanide sources under controlled conditions | Formation of nitrile intermediate | High purity nitrile intermediate obtained |

| 2. Hydrolysis | Treatment with aqueous sodium hydroxide (e.g., 1-6 M NaOH) at 40-80°C for 6-24 hours | Conversion of nitrile to carboxylate salt | Complete conversion monitored by TLC or HPLC |

| 3. Acidification | Acidify with concentrated hydrochloric acid under cooling to precipitate the acid | Isolation of this compound | Precipitate filtered, washed, and dried; yields typically 70-90% |

This method is supported by analogous procedures for dichlorinated carboxylic acids and offers good scalability and reproducibility.

Alternative Synthetic Routes and Catalytic Systems

Though direct literature on this compound is limited, insights can be drawn from related compounds such as 3-oxo cyclobutanecarboxylic acid and dichlorinated isothiazole carboxylic acids:

Phase-transfer catalysis and halogenation : Using phase-transfer catalysts such as tetrabutylammonium bromide and activators like sodium iodide can facilitate halogenation and cyclization steps in organic solvents like DMF or ethanol, enhancing yields and reaction rates.

Use of sodium hydroxide solutions at controlled temperatures : Hydrolysis reactions performed at moderate temperatures (40-70°C) with controlled base concentration improve reaction selectivity and product purity.

Avoidance of highly toxic reagents : Modern synthetic routes avoid hazardous reagents such as osmium tetroxide or propadiene, favoring safer, more environmentally friendly processes with recyclable solvents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Halogenation of cyclobutanecarboxylic acid | Chlorine gas, radical initiators | Controlled temperature, inert atmosphere | Direct chlorination | Risk of over-chlorination, ring opening | Moderate (~50-70%) |

| Nitrile hydrolysis | 3,3-Dichlorocyclobutanecarbonitrile, NaOH, HCl | 40-80°C, 6-24 h hydrolysis, acidification | High purity, scalable | Requires nitrile intermediate synthesis | High (70-90%) |

| Grignard reaction with CO2 (adapted) | Grignard reagent from dichlorinated alkyl halide, CO2 | Anhydrous conditions, acid work-up | One carbon extension, versatile | Sensitive reagents, moisture sensitive | Moderate to high (60-85%) |

| Phase-transfer catalyzed halogenation/cyclization | Tetrabutylammonium bromide, NaI, DMF | 60-90°C, 16-24 h | Enhanced rate, mild conditions | Requires catalyst removal | High (up to 90%) |

Research Findings and Industrial Considerations

- The nitrile hydrolysis method is preferred industrially due to its balance of safety, cost, and yield.

- Phase-transfer catalysis improves reaction efficiency and can be integrated into multi-step syntheses involving halogenation and cyclization.

- Avoidance of toxic reagents and recycling of solvents align with green chemistry principles, improving sustainability.

- Reaction monitoring by nuclear magnetic resonance (NMR), mass spectrometry (MS), and chromatography ensures product purity and process control.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3,3-Dichlorocyclobutanecarboxylic acid, considering the steric strain of the cyclobutane ring?

- Methodological Answer : Synthesis typically involves cyclization reactions or functional group modifications. For cyclobutane derivatives, [3+1] cycloaddition or photochemical [2+2] reactions under controlled conditions (e.g., low temperature, inert atmosphere) are common. Post-cyclization chlorination via electrophilic substitution (e.g., using Cl2 or SO2Cl2) at the 3,3-positions may follow. Reaction monitoring via HPLC (as in ) ensures purity, while recrystallization or column chromatography isolates the product. Key parameters include solvent polarity (e.g., dichloromethane for chlorination) and catalyst selection (e.g., Lewis acids for regioselectivity) .

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions and confirm cyclobutane geometry. For example, coupling constants (J values) distinguish cis/trans dichloro configurations.

- IR : Carboxylic acid O-H stretches (~2500-3300 cm<sup>−1</sup>) and C=O bonds (~1700 cm<sup>−1</sup>) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., C5H6Cl2O2 with exact mass ~168.98 g/mol).

- X-ray Crystallography : Resolves stereochemistry (e.g., as in ’s structural SVG file for a benzothiophene analog). Data collection at low temperatures minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do the 3,3-dichloro substituents influence the compound’s reactivity in ring-opening or nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl groups increase ring strain and polarize adjacent C-Cl bonds, enhancing susceptibility to nucleophilic attack (e.g., by hydroxide or amines). Kinetic studies using <sup>35</sup>Cl NMR or DFT calculations (e.g., Gaussian software) can map transition states. Compare reactivity with non-chlorinated analogs (e.g., 3-hydroxycyclobutanecarboxylic acid in ) to isolate steric/electronic effects. Solvent effects (polar aprotic vs. protic) should be quantified via Eyring plots .

Q. What computational approaches predict the stability and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond angles, strain energy (~110 kJ/mol for cyclobutane), and electrostatic potential maps (to identify reactive sites).

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict solubility.

- NIST Data Validation : Cross-reference computed vibrational spectra (IR) with experimental data (e.g., ’s NIST protocols) to validate accuracy .

Q. How can contradictions in reported spectroscopic data for cyclobutane derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or stereoisomerism. Resolve via:

- 2D NMR (COSY, NOESY): Confirm spatial proximity of substituents (e.g., NOE correlations between Cl and COOH groups).

- Isotopic Labeling : Use <sup>2</sup>H or <sup>13</sup>C-labeled analogs to trace reaction pathways.

- Multi-technique Cross-validation : Compare XRD ( ), MS (), and computational data to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.